

# ertugliflozin heart failure hospitalization risk reduction

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## Compound Focus: Ertugliflozin

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## Key Subgroup Analyses

The treatment effect of **ertugliflozin** was generally consistent across many patient subgroups, with greater benefit observed in certain high-risk populations [1]:

- **History of Heart Failure:** The risk reduction for first HHF was similar in patients with (HR 0.63) and without (HR 0.79) a history of HF.
- **Ejection Fraction:** In the overall population, risk reduction was greater in patients with reduced EF  $\leq 45\%$  (HR 0.48) versus those with preserved EF  $>45\%$  (HR 0.86).
- **Enhanced Benefit Populations:** Greater benefit was observed in patients with:
  - Baseline eGFR  $<60$  mL/min/1.73 m<sup>2</sup>
  - Albuminuria
  - Diuretic use

## VERTIS CV Trial Methodology

The data supporting these findings come from the VERTIS CV trial, a rigorous, international, phase 3 study [1] [2].

- **Trial Design:** Randomized, double-blind, placebo-controlled, event-driven, parallel-group cardiovascular outcome trial.

- **Patient Population:** 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
- **Interventions:** Patients were randomized 1:1:1 to receive once-daily **ertugliflozin** 5 mg, **ertugliflozin** 15 mg, or placebo, in addition to standard of care.
- **Primary Endpoint:** Time to first occurrence of Major Adverse Cardiovascular Events (MACE), a composite of CV death, nonfatal myocardial infarction, or nonfatal stroke.
- **Heart Failure Endpoints:**
  - **Adjudicated HHF:** A dedicated clinical events committee, blinded to treatment assignment, formally reviewed and confirmed every potential hospitalization for heart failure event [1].
  - **Investigator-Reported HF Events:** All heart failure adverse events and serious adverse events reported by site investigators were identified using a narrow standardized MedDRA query (Medical Dictionary for Regulatory Activities) for "cardiac failure." This captures a broader spectrum of HF events, including outpatient worsening and episodes where HF was not the primary cause of hospitalization [3].
- **Statistical Analysis:** Time-to-event analyses used Cox proportional hazards models for first events and Andersen-Gill models for total (recurrent) events.

## Mechanism of Action: How SGLT2 Inhibitors Protect the Heart

The cardioprotective effects of SGLT2 inhibitors like **ertugliflozin** are attributed to several non-hypoglycemic mechanisms [4]:

## Cross-Class Comparison of SGLT2 Inhibitors

While all SGLT2 inhibitors show benefit for heart failure, their approved indications and the design of their outcome trials differ. **Ertugliflozin**'s benefit is consistent with the class effect [5] [6].

SGLT2 Inhibitor	Key Heart Failure Trial(s)	Effect on HHF (HR, 95% CI)	FDA-Approved HF Indications (as of mid-2025)
<b>Ertugliflozin</b>	VERTIS CV	0.70 (0.54–0.90) [1]	Indicated for glycemic control; HHF risk reduction is a documented effect from its outcomes trial, though not a formal FDA-approved indication for heart failure [5].

SGLT2 Inhibitor	Key Heart Failure Trial(s)	Effect on HHF (HR, 95% CI)	FDA-Approved HF Indications (as of mid-2025)
Empagliflozin	EMPA-REG OUTCOME, EMPEROR-Reduced, EMPEROR-Preserved	~0.65 (various trials)	To reduce the risk of CV death and HHF in adults with heart failure (HFrEF and HFpEF) [5].
Dapagliflozin	DECLARE-TIMI 58, DAPA-HF, DELIVER	~0.73 (DECLARE-TIMI 58)	To reduce the risk of CV death, HHF, and urgent HF visits in adults with HFrEF and HFpEF [5].
Canagliflozin	CANVAS Program, CREDENCE	~0.67 (CANVAS Program)	To reduce the risk of HHF in adults with T2D and diabetic nephropathy [5].

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## References

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